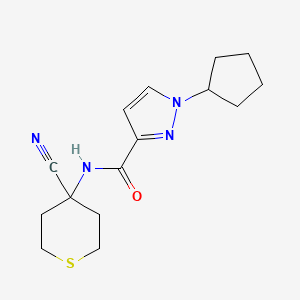

N-(4-Cyanothian-4-YL)-1-cyclopentylpyrazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-cyanothian-4-yl)-1-cyclopentylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c16-11-15(6-9-21-10-7-15)17-14(20)13-5-8-19(18-13)12-3-1-2-4-12/h5,8,12H,1-4,6-7,9-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPWGIAHRCTTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)C(=O)NC3(CCSCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-Cyanothian-4-YL)-1-cyclopentylpyrazole-3-carboxamide is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C15H20N4OS

- Molecular Weight : 304.41 g/mol

- IUPAC Name : N-(4-Cyanothian-4-YL)-1-cyclopentylpyrazole-3-carboxamide

The compound features a pyrazole ring, a cyanothio group, and a cyclopentyl moiety, which contribute to its biological properties.

Research indicates that N-(4-Cyanothian-4-YL)-1-cyclopentylpyrazole-3-carboxamide exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown inhibitory effects against several bacterial strains.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies suggest it can induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of the compound against common pathogens. The results are summarized in the following table:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Candida albicans | 12 | 70 |

These results indicate a significant antimicrobial effect, particularly against Staphylococcus aureus.

Anti-inflammatory Properties

In vitro studies demonstrated that N-(4-Cyanothian-4-YL)-1-cyclopentylpyrazole-3-carboxamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential utility in managing inflammatory conditions.

Cytotoxicity Studies

A series of cytotoxicity assays were performed on various cancer cell lines. The findings are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate that the compound exhibits notable cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyrazole carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling, as reported in Molecules (2015) . Key comparisons focus on substituent effects, physicochemical properties, and synthetic yields (Table 1).

Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl in 3b, F in 3d) correlate with higher melting points (171–183°C vs. 123–135°C for non-halogenated analogs), likely due to increased intermolecular dipole interactions or crystallinity . The target compound’s 4-cyanothian group may further elevate melting points due to sulfur’s polarizability and nitrile rigidity, though experimental confirmation is required.

Synthetic Yields: Yields for aryl-substituted analogs range from 62–71%, influenced by steric hindrance and electronic effects during coupling. The cyclopentyl and cyanothian groups in the target compound may alter reaction efficiency due to steric bulk or solubility differences.

Structural and Spectral Nuances :

- Aryl-substituted compounds (3a–3d) exhibit characteristic aromatic proton clusters in ¹H-NMR (δ 7.2–8.1), while the target compound’s cyclopentyl and thian moieties would display distinct aliphatic/cyclic proton environments .

- Mass spectrometry (MS) data for analogs show [M+H]+ peaks consistent with molecular formulas, suggesting the target compound’s molecular ion would align with C16H19N5OS (theoretical m/z ~345.1).

This could improve target engagement in biological systems. Cyclopentyl’s aliphatic nature may reduce π-π stacking interactions but increase lipophilicity (logP), affecting membrane permeability .

Implications for Future Research

While the provided evidence focuses on aryl-substituted analogs, the target compound’s unique structure warrants further investigation into:

- Synthetic Optimization : Adapting coupling conditions (e.g., solvent, catalyst) to accommodate sterically demanding substituents.

- Physicochemical Profiling : Experimental determination of solubility, logP, and thermal stability.

- Biological Screening : Comparative assays against kinase targets or metabolic enzymes to evaluate potency shifts relative to aryl analogs.

This comparative analysis underscores the importance of substituent engineering in tuning pyrazole carboxamide properties for therapeutic or industrial applications.

Q & A

Advanced Research Question

- Molecular Dynamics (MD) Simulations : To model binding stability with targets like kinases or GPCRs, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with the cyclopentyl moiety .

- Density Functional Theory (DFT) : Calculate charge distribution to identify reactive sites (e.g., cyano groups) for electrophilic interactions .

- Structure-Activity Relationship (SAR) Libraries : Compare with analogs (e.g., chlorophenyl-substituted pyrazoles) to infer pharmacophore requirements .

Which functional groups in this compound influence its physicochemical properties (e.g., solubility, logP)?

Basic Research Question

- Cyanothiane Group : Polar nitrile (C≡N) enhances aqueous solubility but may reduce membrane permeability.

- Cyclopentyl Substituent : Hydrophobic moiety increases logP, requiring formulation adjustments (e.g., PEGylation) for in vivo studies .

- Pyrazole Core : Aromaticity contributes to planar geometry, facilitating π-π stacking with protein targets .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Question

- Design of Experiments (DoE) : Statistically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .

- Flow Chemistry : Continuous synthesis reduces side reactions in exothermic steps (e.g., cyclization) .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

- Preparative HPLC : Ideal for separating polar intermediates (e.g., unreacted cyanothiane derivatives) using C18 columns and gradient elution .

- Recrystallization : Utilize solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline products with >95% purity .

How does stereochemistry at the cyanothiane or cyclopentyl positions affect bioactivity?

Advanced Research Question

- Enantiomeric Resolution : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers and test individual isomers in bioassays .

- Crystal Polymorphism Studies : X-ray diffraction can reveal how stereochemical variations alter binding to targets like enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.